molecular formula C28H48O B11998838 3-Methoxycholest-5-ene CAS No. 29944-53-4

3-Methoxycholest-5-ene

Cat. No.: B11998838
CAS No.: 29944-53-4
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of cholesterol, where the hydroxyl group at the third position is replaced by a methoxy group. This compound is also referred to as Cholesterol methyl ether or Cholesteryl methyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycholest-5-ene typically involves the methylation of cholesterol. One common method is the reaction of cholesterol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxycholest-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ketocholest-5-ene, while reduction can regenerate cholesterol .

Scientific Research Applications

3-Methoxycholest-5-ene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxycholest-5-ene involves its interaction with cellular membranes and enzymes. The methoxy group at the third position affects its binding affinity and activity compared to cholesterol. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound with a hydroxyl group at the third position.

    3β-Acetoxycholest-5-ene: A derivative with an acetoxy group at the third position.

    Cholesteryl methyl ether: Another name for 3-Methoxycholest-5-ene.

Uniqueness

This compound is unique due to the presence of the methoxy group, which alters its chemical and biological properties compared to other cholesterol derivatives. This modification can affect its solubility, reactivity, and interaction with biological molecules .

Properties

IUPAC Name

3-methoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPTZJNVLDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952381
Record name 3-Methoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29944-53-4
Record name NSC226868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methoxycholest-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.